N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine
Description
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine is a heterocyclic amine featuring a 1,2-oxazole ring substituted with two methyl groups and a methylene-linked 2-methyloxolan-3-amine moiety. The compound’s structure combines aromatic and aliphatic heterocycles, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H18N2O2/c1-7-10(8(2)15-13-7)6-12-11-4-5-14-9(11)3/h9,11-12H,4-6H2,1-3H3 |
InChI Key |
AOVXUEVTOWFKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2=C(ON=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2-Oxazole Intermediate
The 1,2-oxazole ring system is typically prepared via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds or their equivalents.
General route: Condensation of an α-ketoester or α,β-unsaturated carbonyl compound with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring, followed by methylation at the 3-position to introduce the dimethyl substitution.
Key reagents: Hydroxylamine hydrochloride, methylating agents (e.g., methyl iodide or dimethyl sulfate), bases such as potassium carbonate.
Reaction conditions: Mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethoxyethane (DME) with controlled pH to favor cyclization.
Synthesis of 2-Methyloxolan-3-amine
The 2-methyloxolan-3-amine moiety can be prepared by functionalization of oxolane rings through amination reactions.
Approach 1: Reductive amination of 2-methyloxolane-3-one (a ketone) with ammonia or primary amines to yield the corresponding amine.
Approach 2: Nucleophilic substitution on a suitable leaving group (e.g., halogen or tosylate) substituted at the 3-position of 2-methyloxolane with ammonia or amines.
Catalysts and reagents: Sodium cyanoborohydride or hydrogenation catalysts for reductive amination; potassium carbonate or sodium hydride as bases in substitution reactions.
Typical solvents: Methanol, ethanol, or DMF.
Coupling to Form N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine
The key step is the formation of the N-substituted amine bond connecting the oxazole methylene group to the amine nitrogen on the oxolane ring.
Method 1: Reductive amination
React the aldehyde or ketone derivative of the 1,2-oxazole methylene group (e.g., dimethyl-1,2-oxazol-4-yl)methanal) with the 2-methyloxolan-3-amine under reductive amination conditions.
Reagents: Sodium cyanoborohydride or sodium triacetoxyborohydride as mild reducing agents.
Advantages: High selectivity, mild conditions, and good yields.
Method 2: Nucleophilic substitution
Use a halomethyl derivative of the oxazole (e.g., bromomethyl or chloromethyl dimethyl-1,2-oxazole) and react with the 2-methyloxolan-3-amine under basic conditions.
Reagents: Potassium carbonate or sodium hydride as base; polar aprotic solvents like DMF.
Considerations: Requires careful control to avoid overalkylation.
Detailed Synthetic Protocol Example (Hypothetical)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Oxazole ring formation | Hydroxylamine hydrochloride, α-ketoester, potassium carbonate, DME, 60°C, 6 h | Cyclization to form 1,2-oxazole ring with methyl substituents |
| 2. Preparation of 2-methyloxolan-3-one | Oxolane derivative oxidation, PCC or Swern oxidation, DCM, 0°C to rt | Oxidize 3-position to ketone |
| 3. Reductive amination | 1,2-oxazole aldehyde, 2-methyloxolan-3-amine, sodium cyanoborohydride, acetic acid, MeOH, rt, 12 h | Formation of N-substituted amine linkage |
| 4. Purification | Column chromatography or recrystallization | Isolation of pure this compound |
Research Findings and Notes
Scalability: Patent WO2021097207A1 indicates scalable synthesis protocols for related heterocyclic amines using similar reductive amination and substitution techniques.
Catalyst usage: Supported primary amine catalysts have been prepared via nucleophilic substitution on polymer supports, suggesting the feasibility of using solid-supported reagents in the synthesis for improved purification and catalyst recycling.
Reaction optimization: Use of bases such as potassium carbonate and solvents like dimethoxyethane or DMF improves reaction efficiency and yield in coupling steps.
Safety and handling: Methylating agents and reductive amination reagents require careful handling under inert atmosphere to avoid side reactions.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Oxazole ring synthesis | Cyclization of α-ketoester + hydroxylamine | Hydroxylamine hydrochloride, base | 60°C, polar aprotic solvent | Efficient ring formation | Control of regioselectivity |
| 2-Methyloxolan-3-amine synthesis | Reductive amination or nucleophilic substitution | 2-methyloxolan-3-one, ammonia, reducing agent | Room temp, MeOH | High selectivity | Ketone availability |
| Coupling (amine formation) | Reductive amination or nucleophilic substitution | Aldehyde or halomethyl oxazole, amine, base, reducing agent | Room temp, polar solvent | Mild conditions, good yield | Overalkylation risk |
Chemical Reactions Analysis
Types of Reactions
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole and oxolane rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Features:
- 1,2-Oxazole core : A five-membered aromatic ring with oxygen at position 1 and nitrogen at position 2. The dimethyl substituents likely occupy positions 3 and 5, with the methylene group attached at position 4 .
- 2-Methyloxolan-3-amine : A tetrahydrofuran (oxolane) derivative with a methyl group at position 2 and an amine at position 3, providing both lipophilic and hydrogen-bonding capabilities .
Molecular Formula : C₁₂H₁₉N₂O₂ (estimated)
Molecular Weight : ~223.3 g/mol (calculated).
Comparison with Similar Compounds
Structural Analogs with Oxazole/Isoxazole Moieties
Key Observations :
Analogs with Oxolan-Amines
Key Observations :
- Molecular Weight : The target’s higher molecular weight (~223 vs. 209–226 g/mol) suggests comparable steric demands but distinct solubility profiles.
Predicted Properties
- LogP : Estimated ~1.5–2.0 (moderate lipophilicity due to oxazole and oxolan moieties).
- Solubility : Likely higher in polar aprotic solvents (e.g., DMSO) than aromatic-substituted analogs .
Biological Activity
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine is a compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical structure and properties:
- Molecular Formula : CHNO
- Molecular Weight : 210.28 g/mol
- CAS Number : 1548086-47-0
The compound features a dimethyl oxazole ring which is significant for its biological interactions.
Research has indicated that compounds containing oxazole rings often exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. The specific mechanism of action for this compound remains to be fully elucidated, but similar compounds have been shown to interact with various biological targets:
- Anthelmintic Activity : Compounds with oxazole moieties have demonstrated efficacy against parasitic infections. For instance, related compounds have shown comparable potency to established anthelmintics like albendazole against nematodes such as Caenorhabditis elegans and Trichinella spiralis .
- Cytotoxicity : Preliminary studies suggest that this compound exhibits lower cytotoxicity towards normal human cell lines compared to traditional agents, indicating a potentially favorable therapeutic index .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Anthelmintic Efficacy
In a study investigating new anthelmintic agents, N-methylbenzo[d]oxazol-2-amines were synthesized and tested against parasitic models. The results indicated that modifications to the oxazole structure could enhance efficacy against nematodes while reducing toxicity to mammalian cells . This suggests that this compound may share similar beneficial profiles.
Case Study 2: Cytotoxicity Profiling
A comparative analysis of various oxazole derivatives showed that compounds with specific substitutions exhibited significantly lower toxicity towards human cell lines. This finding supports the hypothesis that structural modifications can optimize therapeutic profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine, and how can reaction conditions be optimized?
- Answer: The synthesis of structurally related oxazole derivatives typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, oxolane (tetrahydrofuran) derivatives can be functionalized via alkylation or amination under inert atmospheres (e.g., nitrogen or argon) using catalysts like palladium or copper complexes . Solvents such as dimethylformamide (DMF) or toluene are often employed, with temperature control (50–100°C) to prevent side reactions . Yield optimization requires precise stoichiometric ratios and purification via column chromatography or recrystallization. Reaction progress should be monitored using thin-layer chromatography (TLC) .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure, particularly for distinguishing oxazole and oxolane moieties . High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns . Purity assessment is achieved via high-performance liquid chromatography (HPLC) or gas chromatography (GC), with detection limits adjusted for trace impurities .
Q. What structural analogs of this compound are documented, and how do substituent variations affect reactivity?
- Answer: Analogous compounds include:
| Compound Name | Key Substituents | Reactivity Influence |
|---|---|---|
| [(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine | Fluorine substitution | Enhances electrophilic reactivity |
| [(1-Ethyl-N-(3-methylpyrazolyl)methyl)-1H-pyrazol-(4)-amine] | Pyrazole ring methylation | Stabilizes π-π stacking interactions |
| These modifications alter electronic properties and steric hindrance, impacting binding affinity in biological systems . |
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biological target interactions of this compound?
- Answer: A two-pronged approach is recommended:
- In silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes or receptors like kinases or G-protein-coupled receptors (GPCRs) .
- In vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics. For cytotoxicity, employ MTT assays on cell lines (e.g., HeLa or HEK293) . Dose-response curves and IC₅₀ calculations validate potency .
Q. What experimental strategies address discrepancies in biological activity data for oxazole-containing compounds like this compound?
- Answer: Contradictory data may arise from batch variability or assay conditions. Mitigation strategies include:
- Standardized Protocols: Replicate assays across independent labs using identical cell lines and reagent lots .
- Data Normalization: Use internal controls (e.g., reference inhibitors) and statistical tools (ANOVA, t-tests) to account for inter-experimental variability .
- Meta-Analysis: Cross-reference results with structural analogs to identify trends in substituent-activity relationships .
Q. What in silico and in vitro methodologies are recommended for prioritizing this compound for pharmacological studies?
- Answer:
- Pharmacokinetic Prediction: Tools like SwissADME assess drug-likeness (Lipinski’s Rule of Five) and blood-brain barrier permeability .
- Toxicity Profiling: Use ProTox-II to predict hepatotoxicity or mutagenicity. Validate with Ames tests or zebrafish embryo models .
- Mechanistic Studies: CRISPR-Cas9 gene editing can knockout suspected targets (e.g., COX-2 or EGFR) to confirm compound specificity .
Methodological Considerations
- Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, catalyst batch) to ensure reproducibility .
- Data Transparency: Publish raw spectral data (NMR, HRMS) in supplementary materials for peer validation .
- Ethical Compliance: Adhere to institutional guidelines for cytotoxicity testing and animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
